

An In-depth Technical Guide to Methyl 3-(2-oxoethyl)benzoate

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Compound of Interest

Compound Name: **Methyl 3-(2-oxoethyl)benzoate**

Cat. No.: **B169735**

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This technical guide provides a comprehensive overview of the properties, structure, and potential synthesis of **Methyl 3-(2-oxoethyl)benzoate**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data, this guide incorporates predicted spectroscopic information and a proposed synthesis protocol based on established chemical principles and data from analogous compounds. All predicted data is clearly indicated.

Core Properties and Structure

Methyl 3-(2-oxoethyl)benzoate is an organic compound featuring a benzene ring substituted with a methyl ester group and an acetaldehyde group at the meta position. Its chemical structure combines the functionalities of an aromatic ester and an aliphatic aldehyde, suggesting a versatile reactivity profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Methyl 3-(2-oxoethyl)benzoate** is presented in Table 1.

Property	Value	Source
CAS Number	124038-37-5	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[3]
Molecular Weight	178.18 g/mol	[1]
Boiling Point	297.1 °C at 760 mmHg (Predicted)	
Density	1.131 g/cm ³ (Predicted)	
Refractive Index	1.518 (Predicted)	
SMILES	COC(=O)c1ccccc(c1)CC=O	
InChIKey	ZECXBDQLXINILP- UHFFFAOYSA-N	

Structural Representation

The two-dimensional structure of **Methyl 3-(2-oxoethyl)benzoate** is depicted below, generated using the DOT language.

Figure 1: 2D Structure of **Methyl 3-(2-oxoethyl)benzoate**

Spectroscopic Profile (Predicted)

Direct experimental spectroscopic data for **Methyl 3-(2-oxoethyl)benzoate** is not readily available in the public domain. The following sections provide predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules such as methyl 3-acetylbenzoate.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted proton NMR spectrum of **Methyl 3-(2-oxoethyl)benzoate** in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the methylene protons, and the methyl ester protons.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.8	t	1H	-CHO
~8.2	s	1H	Ar-H
~8.0	d	1H	Ar-H
~7.6	d	1H	Ar-H
~7.5	t	1H	Ar-H
~3.9	s	3H	-OCH ₃
~3.7	d	2H	-CH ₂ -

¹³C NMR (Predicted): The predicted carbon NMR spectrum would show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

Chemical Shift (δ , ppm)	Carbon Type
~200	Aldehyde C=O
~166	Ester C=O
~138	Aromatic C
~134	Aromatic CH
~132	Aromatic C
~130	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH
~52	-OCH ₃
~45	-CH ₂ -

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Methyl 3-(2-oxoethyl)benzoate** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3050	Aromatic C-H	Stretching
~2950	Aliphatic C-H	Stretching
~2820, ~2720	Aldehyde C-H	Stretching (Fermi doublet)
~1720	Ester C=O	Stretching
~1700	Aldehyde C=O	Stretching
~1600, ~1480	Aromatic C=C	Stretching
~1250	Ester C-O	Stretching

Mass Spectrometry (MS) (Predicted)

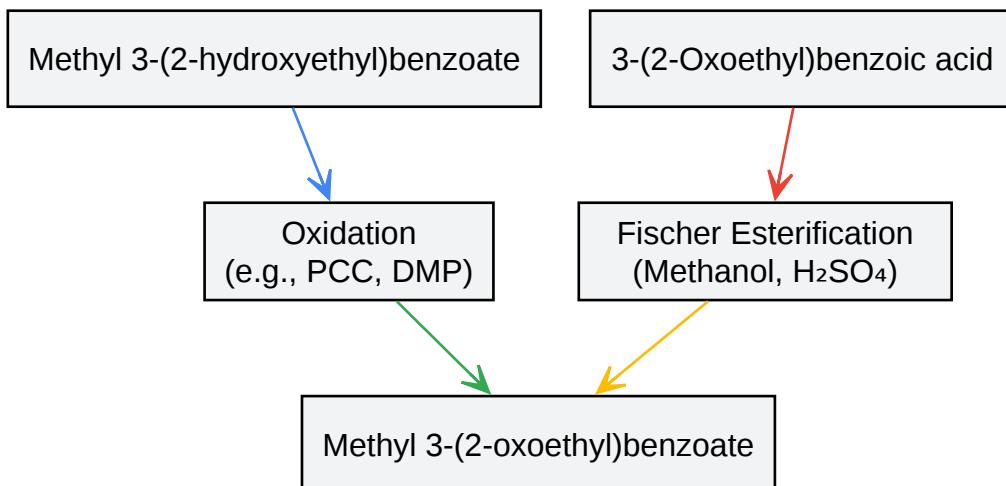
In a mass spectrum, **Methyl 3-(2-oxoethyl)benzoate** would be expected to show a molecular ion peak (M^+) at $m/z = 178$. Key fragmentation patterns would likely involve the loss of the methoxy group ($-OCH_3$, $m/z = 31$) and the formyl group ($-CHO$, $m/z = 29$).

Proposed Synthesis Protocol

A plausible synthetic route to **Methyl 3-(2-oxoethyl)benzoate** involves two main steps: the formation of the precursor acid, 3-(2-oxoethyl)benzoic acid, followed by its esterification.

Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram.

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